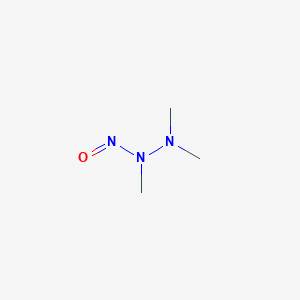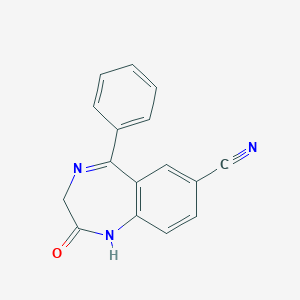
7-Cyano-5-(phenyl)-1H-1,4-benzodiazepin-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Cyano-5-(phenyl)-1H-1,4-benzodiazepin-2(3H)-one, also known as CP-154,526, is a synthetic compound that belongs to the class of benzodiazepines. It is a selective antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor, which plays a crucial role in the stress response system. CP-154,526 has been extensively studied for its potential therapeutic applications in various stress-related disorders.
Aplicaciones Científicas De Investigación
7-Cyano-5-(phenyl)-1H-1,4-benzodiazepin-2(3H)-one has been extensively studied for its potential therapeutic applications in various stress-related disorders, such as anxiety, depression, and addiction. It has been shown to block the stress-induced activation of the hypothalamic-pituitary-adrenal (HPA) axis, which is responsible for the release of cortisol, a hormone that is associated with stress response. 7-Cyano-5-(phenyl)-1H-1,4-benzodiazepin-2(3H)-one has also been shown to reduce the symptoms of anxiety and depression in animal models.
Mecanismo De Acción
7-Cyano-5-(phenyl)-1H-1,4-benzodiazepin-2(3H)-one acts as a selective antagonist of the CRF1 receptor, which is involved in the regulation of the stress response system. CRF1 receptors are widely distributed in the brain, and their activation leads to the release of stress hormones, such as cortisol. 7-Cyano-5-(phenyl)-1H-1,4-benzodiazepin-2(3H)-one blocks the binding of CRF to its receptor, thereby preventing the activation of the stress response system.
Efectos Bioquímicos Y Fisiológicos
7-Cyano-5-(phenyl)-1H-1,4-benzodiazepin-2(3H)-one has been shown to reduce the release of stress hormones, such as cortisol, in response to stress. It has also been shown to reduce the symptoms of anxiety and depression in animal models. 7-Cyano-5-(phenyl)-1H-1,4-benzodiazepin-2(3H)-one has been found to have a low toxicity profile, and its effects are reversible.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-Cyano-5-(phenyl)-1H-1,4-benzodiazepin-2(3H)-one is a highly selective antagonist of the CRF1 receptor, which makes it a valuable tool for studying the role of the CRF system in stress-related disorders. It has been used in various animal models to investigate the effects of stress on behavior and physiology. However, 7-Cyano-5-(phenyl)-1H-1,4-benzodiazepin-2(3H)-one has a short half-life, which limits its use in long-term experiments. It also has poor solubility, which can make it difficult to administer in certain experimental conditions.
Direcciones Futuras
7-Cyano-5-(phenyl)-1H-1,4-benzodiazepin-2(3H)-one has shown promising results in preclinical studies for its potential therapeutic applications in stress-related disorders. Future research could focus on developing more stable analogs of 7-Cyano-5-(phenyl)-1H-1,4-benzodiazepin-2(3H)-one with improved pharmacokinetic properties. The role of the CRF system in various stress-related disorders could also be further investigated using 7-Cyano-5-(phenyl)-1H-1,4-benzodiazepin-2(3H)-one. Additionally, 7-Cyano-5-(phenyl)-1H-1,4-benzodiazepin-2(3H)-one could be used in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
7-Cyano-5-(phenyl)-1H-1,4-benzodiazepin-2(3H)-one can be synthesized through a multi-step process involving the reaction of 2-aminobenzophenones with cyanogen bromide, followed by cyclization and subsequent reaction with phenyl isocyanate. The final product is obtained through purification and recrystallization. The synthesis method has been optimized to produce high yields of pure 7-Cyano-5-(phenyl)-1H-1,4-benzodiazepin-2(3H)-one.
Propiedades
Número CAS |
17562-53-7 |
|---|---|
Nombre del producto |
7-Cyano-5-(phenyl)-1H-1,4-benzodiazepin-2(3H)-one |
Fórmula molecular |
C16H11N3O |
Peso molecular |
261.28 g/mol |
Nombre IUPAC |
2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepine-7-carbonitrile |
InChI |
InChI=1S/C16H11N3O/c17-9-11-6-7-14-13(8-11)16(18-10-15(20)19-14)12-4-2-1-3-5-12/h1-8H,10H2,(H,19,20) |
Clave InChI |
QACRPTMZILAANP-UHFFFAOYSA-N |
SMILES |
C1C(=O)NC2=C(C=C(C=C2)C#N)C(=N1)C3=CC=CC=C3 |
SMILES canónico |
C1C(=O)NC2=C(C=C(C=C2)C#N)C(=N1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



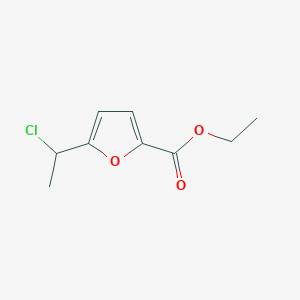

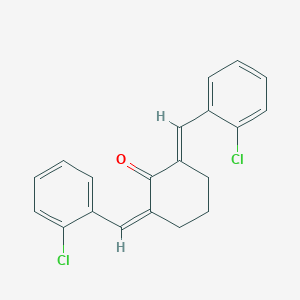
acetic acid](/img/structure/B90747.png)
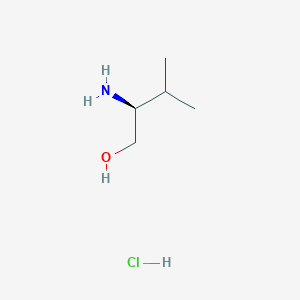
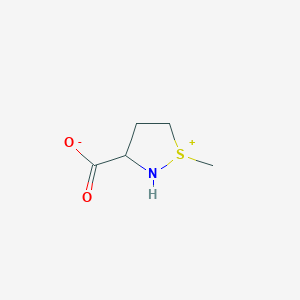
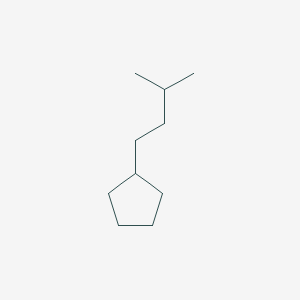
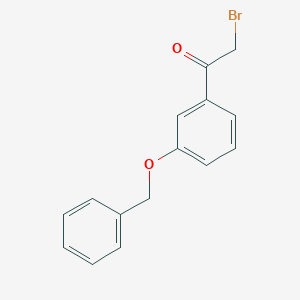
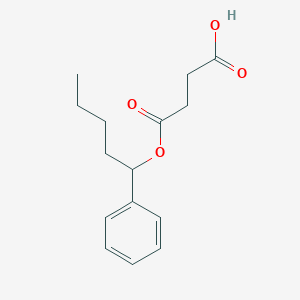
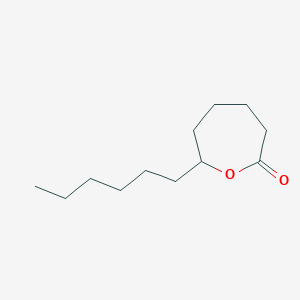
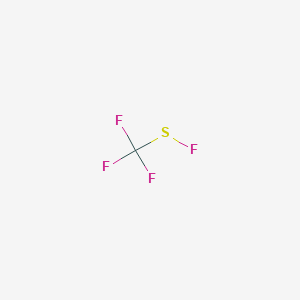
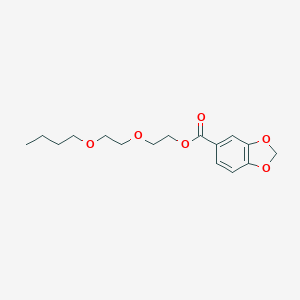
![Acetamide, N,N'-[[(2S,5S)-3,6-dioxo-2,5-piperazinediyl]di-3,1-propanediyl]bis[N-hydroxy-](/img/structure/B90766.png)
